Lipophilicity Differentiation: Isobutyl vs. tert-Butyl C3 Substituent Reduces cLogP by 0.85 Units
The isobutyl-substituted target compound (cLogP = 0.68) [1] is significantly less lipophilic than its tert-butyl analog 2-(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine (LogP = 1.53, CAS 1339709-32-8) . Both compounds share identical molecular formulas (C11H20N4O) and molecular weights (224.30 g/mol), but the branched, flexible isobutyl group yields a 0.85 log unit reduction in predicted octanol-water partition coefficient compared to the rigid, spherical tert-butyl group. This difference places the isobutyl analog within the optimal Lipinski cLogP range (<5) with additional compliance with the more stringent Rule of Three (cLogP ≤ 3) for fragment-based screening, while the tert-butyl analog is also compliant but closer to upper boundaries for certain lead-like criteria.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.68 |
| Comparator Or Baseline | 2-(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: LogP = 1.53 |
| Quantified Difference | ΔLogP = −0.85 (target compound is 0.85 log units less lipophilic) |
| Conditions | Calculated logP values from sildrug database (target) and Fluorochem supplier data (comparator); different computational methods may apply |
Why This Matters
A 0.85 log unit reduction in lipophilicity can translate to measurably higher aqueous solubility and lower non-specific protein binding, directly impacting assay reproducibility and in vivo pharmacokinetic behavior—making the isobutyl analog preferable when reduced lipophilicity is desired for a given target profile.
- [1] Sildrug Database. EOS57172: 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine – Basic Properties (cLogP = 0.68). Institute of Biochemistry and Biophysics, PAS. View Source
